molecular formula C18H24N6O B5604921 6-(4-butyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-(4-butyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5604921
M. Wt: 340.4 g/mol
InChI Key: JZYDHERXHMBEID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazine derivatives involves various strategies, including condensation reactions, cycloalkylation, and nucleophilic substitution reactions. For example, the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes leads to novel styryl derivatives, which upon further reactions can yield various pyridazine derivatives (Gaby et al., 2003).

Molecular Structure Analysis

The molecular structure of similar anticonvulsant compounds reveals critical orientations for piperidine-like groups and a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. X-ray diffraction and ab initio molecular-orbital calculations have been used to elucidate these structures, confirming assumptions about their geometrical and electronic properties (Georges et al., 1989).

Chemical Reactions and Properties

Pyridazine and its derivatives undergo a variety of chemical reactions, including cycloalkylation, nucleophilic substitution, and condensation, leading to a wide range of biological activities. These reactions often involve intermediates such as chloropyridazine derivatives, which can further react to produce novel compounds with anticipated biological activities (Youssef et al., 2005).

Physical Properties Analysis

The physical properties of pyridazine derivatives can be characterized by their crystal and molecular structures. For instance, the crystal structure analysis of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives provides insights into their conformation and stability, crucial for understanding their pharmacological potential (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-3-4-18(25)24-11-9-23(10-12-24)17-8-7-16(21-22-17)20-15-6-5-14(2)13-19-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYDHERXHMBEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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